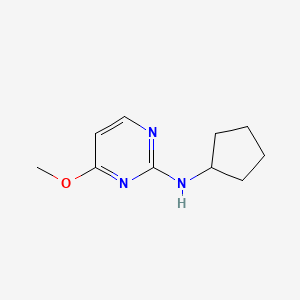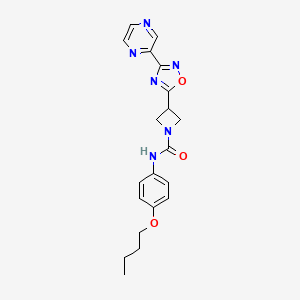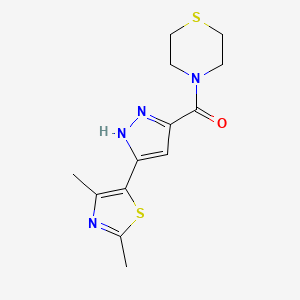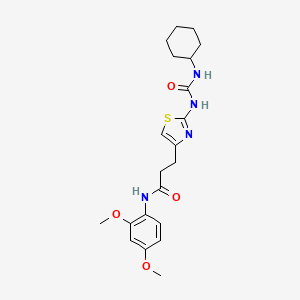
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazole ring, a cyclohexylurea moiety, and a dimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone under acidic conditions.
Introduction of the Cyclohexylurea Moiety: This step involves the reaction of cyclohexyl isocyanate with an amine group on the thiazole ring to form the urea linkage.
Attachment of the Dimethoxyphenyl Group: The final step involves coupling the thiazole-urea intermediate with 2,4-dimethoxyphenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy groups, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the urea moiety or the thiazole ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitric acid, bromine, under controlled temperature and solvent conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring or methoxy groups.
Reduction: Reduced forms of the urea moiety or thiazole ring.
Substitution: Substituted derivatives of the dimethoxyphenyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, protein binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug discovery and development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. The dimethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propanamide group provides a specific spatial arrangement that can influence its binding interactions and reactivity, distinguishing it from its analogs.
Propiedades
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-28-16-9-10-17(18(12-16)29-2)24-19(26)11-8-15-13-30-21(23-15)25-20(27)22-14-6-4-3-5-7-14/h9-10,12-14H,3-8,11H2,1-2H3,(H,24,26)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTRDPFEECUOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
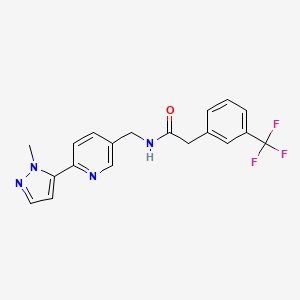
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979446.png)
![Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate](/img/structure/B2979447.png)
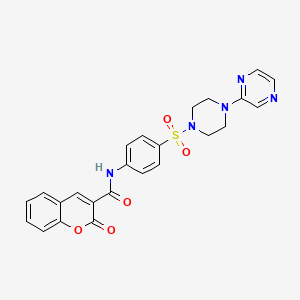
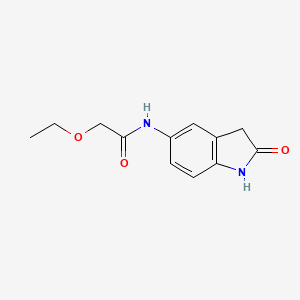

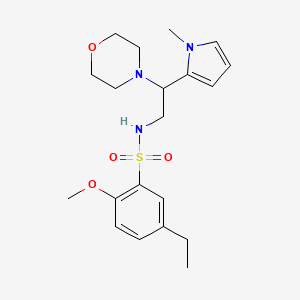
![4-bromo-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol](/img/structure/B2979456.png)
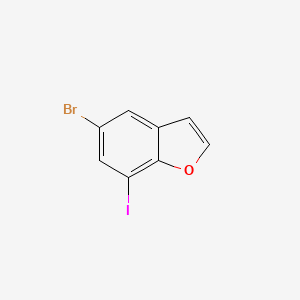
![(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide](/img/structure/B2979460.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2979463.png)
